molecular formula C8H10FNO3 B1490852 (E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2089518-74-9

(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490852
CAS No.: 2089518-74-9
M. Wt: 187.17 g/mol
InChI Key: KSNGVOBUNLGSQN-OWOJBTEDSA-N
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Description

Azetidine (4-membered ring) confers unique steric and electronic properties compared to larger heterocycles like piperidine or pyrrolidine. Below, we compare this compound with structurally related analogs from the literature.

Properties

IUPAC Name

(E)-4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h1-2,6H,3-5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNGVOBUNLGSQN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, identified by the CAS number 2089518-74-9, is a synthetic compound notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C8H10FNO\text{C}_8\text{H}_{10}\text{FNO}

With a molecular weight of 187.17 g/mol, it contains a fluoromethyl group attached to an azetidine ring and a butenoic acid moiety. This unique structure contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting the growth of breast cancer cells through apoptosis induction. It operates by modulating various signaling pathways associated with cell survival and proliferation .
  • Cellular Uptake : Studies have demonstrated that the cellular uptake of related compounds is significantly enhanced when conjugated with amino acids, suggesting that similar strategies could be applied to improve the bioavailability of this compound .
  • Cytotoxicity : The cytotoxic effects are dose-dependent, with lower concentrations required to achieve significant reductions in colony formation in treated cell lines .

Pharmacological Properties

The pharmacological profile of this compound includes:

PropertyValue/Description
CAS Number 2089518-74-9
Molecular Weight 187.17 g/mol
Purity Minimum 95%
Mechanism Apoptosis induction in cancer cells
Target Diseases Breast cancer, potentially others

Case Study 1: Breast Cancer Treatment

A study highlighted the use of this compound in treating breast cancer. The compound was administered in vitro to various breast cancer cell lines, leading to significant reductions in cell viability and increased apoptosis markers. The results suggest that this compound could be a promising candidate for further development as an anti-cancer agent .

Case Study 2: Cellular Mechanisms

Another research focused on the cellular mechanisms involved in the uptake and cytotoxicity of similar compounds. It was found that modifications to the structure, such as the addition of amino acids, can enhance cellular uptake significantly—up to seven-fold—indicating a potential pathway for improving therapeutic efficacy through structural optimization .

Comparison with Similar Compounds

Core Heterocyclic Structure

  • Smaller rings may restrict conformational flexibility, favoring selective interactions with biological targets like enzymes or receptors.
  • Piperidine/Pyrrolidine Analogs : Piperidine (6-membered) and pyrrolidine (5-membered) rings reduce ring strain, improving synthetic accessibility. However, increased flexibility may reduce binding affinity compared to azetidine derivatives .

Substituent Effects

  • Fluorinated Groups : Fluoromethyl (target) and difluoromethyl () substituents enhance metabolic stability and lipophilicity. Difluoromethyl groups may increase acidity due to electron-withdrawing effects, altering ionization states in physiological conditions .
  • Nitro and Anthracene Groups : Nitro-substituted analogs () exhibit strong electron-withdrawing effects, increasing acidity. Anthracene derivatives () enable fluorescence-based applications but face solubility challenges .

Stereochemical and Isomeric Differences

  • The Z-isomer of 4-(4-methylanilino)-4-oxobut-2-enoic acid () shows distinct geometric constraints compared to the E-isomer, affecting hydrogen-bonding capacity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

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